molecular formula C17H26O2 B1319117 Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- CAS No. 127806-88-6

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-

Cat. No. B1319117
M. Wt: 262.4 g/mol
InChI Key: XRERYKWRTUHZMM-UHFFFAOYSA-N
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Description

“Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-” is a chemical compound. It contains a total of 45 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-” is complex. It includes a six-membered aromatic ring (phenyl group) with a methyl and an octyloxy group attached. The phenyl group is further connected to an ethanone group .

Safety And Hazards

“Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-” is intended for research and development use by, or directly under the supervision of, a technically qualified individual . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken.

properties

IUPAC Name

1-(3-methyl-4-octoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-4-5-6-7-8-9-12-19-17-11-10-16(15(3)18)13-14(17)2/h10-11,13H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERYKWRTUHZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596490
Record name 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-

CAS RN

127806-88-6
Record name 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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